molecular formula C17H24O4 B14473155 1-[2,4,6-Trihydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]hexan-1-one CAS No. 69916-10-5

1-[2,4,6-Trihydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]hexan-1-one

Cat. No.: B14473155
CAS No.: 69916-10-5
M. Wt: 292.4 g/mol
InChI Key: WRZCLTULRVJXIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2,4,6-Trihydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]hexan-1-one is a complex organic compound characterized by its phenolic structure and the presence of a prenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,4,6-Trihydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]hexan-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 2-hydroxy-4,6-dimethoxyacetophenone with 4-methoxy-3-(3-methylbut-2-enyl)benzaldehyde in an aqueous/ethanolic solution in the presence of potassium hydroxide . The reaction mixture is stirred at room temperature for 48 hours to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented. the synthesis can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: 1-[2,4,6-Trihydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]hexan-1-one undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-[2,4,6-Trihydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]hexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2,4,6-Trihydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]hexan-1-one involves its interaction with various molecular targets and pathways. The phenolic hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and exhibiting antioxidant activity. Additionally, the compound can inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 1-[2,4,6-Trihydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]hexan-1-one is unique due to its specific combination of phenolic hydroxyl groups and a hexanone moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.

Properties

CAS No.

69916-10-5

Molecular Formula

C17H24O4

Molecular Weight

292.4 g/mol

IUPAC Name

1-[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)phenyl]hexan-1-one

InChI

InChI=1S/C17H24O4/c1-4-5-6-7-13(18)16-15(20)10-14(19)12(17(16)21)9-8-11(2)3/h8,10,19-21H,4-7,9H2,1-3H3

InChI Key

WRZCLTULRVJXIC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C1=C(C=C(C(=C1O)CC=C(C)C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.